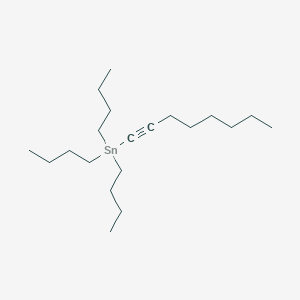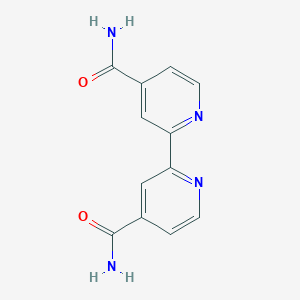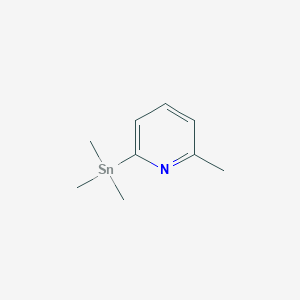
6-Methyl-2-(trimethylstannyl)pyridine
概要
説明
6-Methyl-2-(trimethylstannyl)pyridine is an organotin compound belonging to the class of pyridine derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(trimethylstannyl)pyridine typically involves the stannylation of 6-methylpyridine. One common method includes the reaction of 6-methylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or butyllithium. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic .
化学反応の分析
Types of Reactions: 6-Methyl-2-(trimethylstannyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like halides or organometallic compounds are commonly used.
Stille Coupling: Palladium catalysts and organohalides are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, Stille coupling with an aryl halide would yield a biaryl compound .
科学的研究の応用
6-Methyl-2-(trimethylstannyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology and Medicine:
Industry: It can be used in the production of pharmaceuticals and agrochemicals, where precise modifications of molecular structures are required.
作用機序
The mechanism of action of 6-Methyl-2-(trimethylstannyl)pyridine primarily involves its role as a reagent in chemical reactions. The trimethylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In coupling reactions, it serves as a source of the organotin moiety, which participates in the catalytic cycle to form new carbon-carbon bonds .
類似化合物との比較
- 2-Methyl-6-(tributylstannyl)pyridine
- 5-Methyl-2-(tributylstannyl)pyridine
- 3-Methyl-5-(tributylstannyl)pyridine
Comparison: 6-Methyl-2-(trimethylstannyl)pyridine is unique due to its trimethylstannyl group, which offers different reactivity compared to tributylstannyl derivatives. The smaller size of the trimethylstannyl group can lead to different steric effects and reactivity patterns, making it suitable for specific synthetic applications .
特性
IUPAC Name |
trimethyl-(6-methylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3CH3.Sn/c1-6-4-2-3-5-7-6;;;;/h2-4H,1H3;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGGAXBOOSFSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462366 | |
| Record name | 2-Methyl-6-(trimethylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126225-57-8 | |
| Record name | 2-Methyl-6-(trimethylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-methyl-2-(trimethylstannyl)pyridine unreactive with organolanthanide complexes like Cp2LaCH(TMS)2 and [Cp2LaH]2, while its counterpart 2-(trimethylstannyl)pyridine readily undergoes carbon-tin bond activation?
A1: The research suggests that the lack of reactivity in this compound is likely due to steric constraints []. The methyl group at the 6-position introduces steric hindrance around the carbon-tin bond, hindering the approach and interaction with the bulky organolanthanide catalysts. This steric hindrance prevents the catalyst from effectively activating the carbon-tin bond for further reactions. In contrast, 2-(trimethylstannyl)pyridine lacks this methyl substituent, allowing for easier access and activation of the carbon-tin bond by the organolanthanide complexes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)
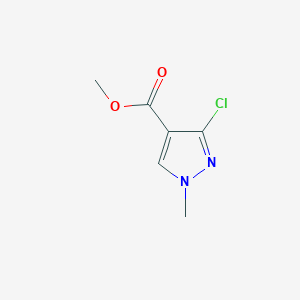
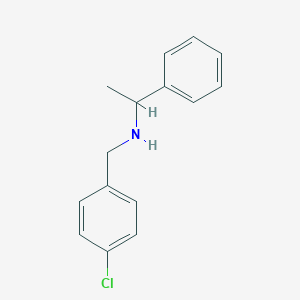
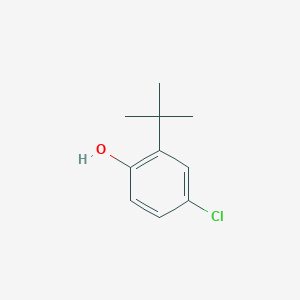
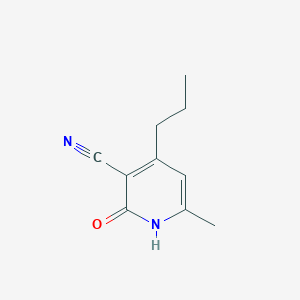
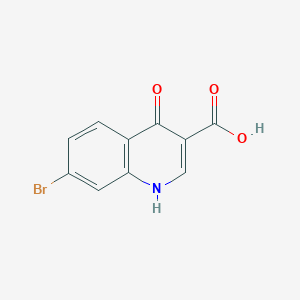

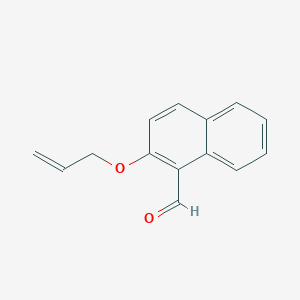

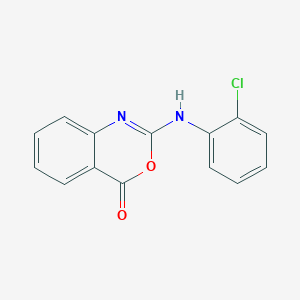
![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)
![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)
